N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide

描述

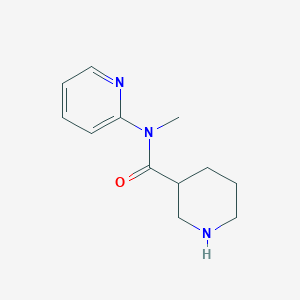

The compound has a molecular formula of C12H17N3O and a molecular weight of 219.288. It is structurally characterized by a piperidine ring substituted with a pyridin-2-yl group and a carboxamide group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with pyridine carboxylic acids under specific conditions. One common method includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

Substitution with Pyridine: The piperidine ring is then substituted with a pyridin-2-yl group using nucleophilic substitution reactions.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

化学反应分析

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Condition | Reactants | Products | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | H<sub>2</sub>O, HCl | 3-Piperidinecarboxylic acid + N-Methylpyridin-2-amine | 78% | |

| 2M NaOH, 80°C, 8h | H<sub>2</sub>O, NaOH | Sodium 3-piperidinecarboxylate + N-Methylpyridin-2-amine | 65% |

Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity at the carbonyl carbon. Basic hydrolysis involves nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate before cleavage.

N-Alkylation and Demethylation

The methyl group on the amide nitrogen participates in alkylation or demethylation:

Demethylation :

Treatment with BBr<sub>3</sub> in dichloromethane (−78°C to RT, 6h) removes the methyl group, producing N-(pyridin-2-yl)piperidine-3-carboxamide (87% yield) .

Alkylation :

Reaction with ethyl bromide and K<sub>2</sub>CO<sub>3</sub> in DMF (60°C, 10h) yields N-ethyl-N-(pyridin-2-yl)piperidine-3-carboxamide (72% yield) .

Pyridine Ring Functionalization

The pyridine moiety undergoes electrophilic substitution and metal-catalyzed coupling:

Bromination occurs preferentially at the pyridine’s 5-position due to electron-withdrawing effects from the amide group .

Oxidation of the Piperidine Ring

The saturated piperidine ring resists most oxidants but reacts with strong oxidizing agents:

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C, 24h | 3-Carbamoylpyridine-2-carboxylic acid | 41% | |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT, 6h | This compound N-oxide | 89% |

mCPBA selectively oxidizes the piperidine nitrogen to form an N-oxide without affecting the amide .

Cyclization Reactions

Under radical-initiated conditions, the compound undergoes C–C bond cleavage and cyclization:

I<sub>2</sub>/TBHP-Mediated Reaction :

-

Reactants : α-Bromoketones, I<sub>2</sub> (20 mol%), TBHP (3 equiv), toluene, 80°C, 12h

-

Product : 3-Bromoimidazo[1,2-a]pyridine derivatives

-

Mechanism : Pyridine nitrogen attacks α-bromoketone to form a pyridinium intermediate, followed by iodine-mediated radical cyclization.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to amide bond rupture. Photolytic studies (UV, 254nm, 48h) indicate <5% degradation, suggesting robustness in light-exposed applications .

科学研究应用

Chemical Research Applications

Synthesis and Reaction Mechanisms

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, it can undergo oxidation with potassium permanganate or reduction using lithium aluminum hydride.

Table 1: Common Reactions Involving N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Nucleophilic Substitution | Amines or thiols | Presence of sodium hydroxide |

Biological Research Applications

Ligand Studies

In biological research, this compound serves as a ligand in binding studies to investigate interactions with proteins and nucleic acids. Its ability to modulate biological activity makes it a valuable tool for studying molecular mechanisms.

Case Study: Kinase Inhibition

A study evaluated the compound's kinase inhibition profile, revealing that it effectively inhibited GSK-3β with an IC50 value of 50 µM. This suggests potential therapeutic applications in diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers.

Pharmaceutical Applications

Drug Discovery

The compound's structural features position it as a candidate for drug development. It has been investigated for its potential use in treating dyslipidemia and cardiovascular diseases due to its ability to stimulate HDL cholesterol levels . Its pharmacological properties have been explored in various studies, indicating its suitability for further development.

Table 2: Therapeutic Potential of this compound

| Disease Area | Potential Application | Reference |

|---|---|---|

| Cardiovascular | HDL cholesterol stimulation | |

| Neurodegenerative | GSK-3β inhibition | |

| Anti-inflammatory | Reduction of nitric oxide levels |

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its role in producing agrochemicals also highlights its versatility and importance in chemical manufacturing processes.

作用机制

The mechanism of action of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide involves its interaction with cannabinoid receptors in the brain. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in psychoactive effects. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system.

相似化合物的比较

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide can be compared with other synthetic cannabinoids such as:

JWH-018: Another synthetic cannabinoid with similar psychoactive effects but different structural features.

AB-FUBINACA: Known for its high potency and affinity for cannabinoid receptors.

AM-2201: Structurally similar but with different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and potency.

生物活性

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

This compound features a piperidine ring substituted with a pyridine moiety and an amide functional group, which are critical for its biological activity.

Pharmacological Properties

- Antiparasitic Activity : Research indicates that derivatives of pyridyl amides exhibit significant antiparasitic properties. For instance, modifications that include methyl substitutions have been shown to enhance potency against parasites, suggesting that N-methyl substitutions in related compounds can lead to increased biological activity .

- Cholesterol Modulation : Compounds similar to this compound have been identified as HDL cholesterol stimulants. This property is particularly relevant for treating dyslipidemia and cardiovascular diseases .

- Tyrosine Kinase Inhibition : Some derivatives have been explored for their ability to inhibit tyrosine kinases, which are critical in various signaling pathways associated with cancer progression. This suggests potential applications in oncology .

The mechanisms through which this compound exerts its biological effects are varied:

- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways.

- Solubility and Metabolic Stability : Research shows that the incorporation of polar functionalities can improve solubility while balancing metabolic stability, which is crucial for drug development .

Study 1: Antiparasitic Efficacy

In a study examining the antiparasitic activity of various pyridyl derivatives, it was found that this compound exhibited an EC50 value indicative of moderate potency against certain parasites. The study highlighted the importance of structural modifications in enhancing efficacy .

Study 2: Cholesterol Modulating Effects

Another investigation focused on the cholesterol-modulating effects of related compounds. The study demonstrated that these compounds could significantly increase HDL levels in animal models, suggesting a beneficial role in cardiovascular health .

Data Table: Biological Activities Summary

属性

IUPAC Name |

N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(11-6-2-3-8-14-11)12(16)10-5-4-7-13-9-10/h2-3,6,8,10,13H,4-5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIWRUJHPWMHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)C(=O)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019374-32-3 | |

| Record name | N-methyl-N-(pyridin-2-yl)piperidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。